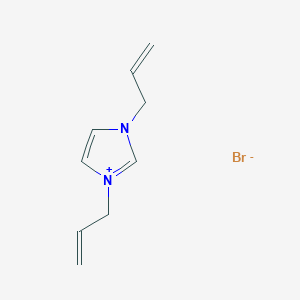
1,3-Diallylimidazolium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diallylimidazolium bromide is a type of ionic liquid that belongs to the imidazolium family. Ionic liquids are salts in the liquid state, typically composed of organic cations and various anions. This compound is known for its unique physicochemical properties, such as low melting points, high thermal stability, and excellent solubility in water and organic solvents . These properties make it a versatile compound with numerous applications in various fields.
Méthodes De Préparation
The synthesis of 1,3-diallylimidazolium bromide typically involves the alkylation of imidazole with allyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Step 1: Imidazole is dissolved in an organic solvent.
Step 2: Allyl bromide is added to the solution.
Step 3: The mixture is heated under reflux for several hours.
Step 4: The product is isolated by filtration and purified by recrystallization.
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation to reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
1,3-Diallylimidazolium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other anions through metathesis reactions.
Polymerization: The allyl groups can undergo radical polymerization to form polymeric ionic liquids.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, although these are less common compared to substitution and polymerization reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, polymerization of the allyl groups results in polymeric ionic liquids with enhanced mechanical and thermal properties .
Applications De Recherche Scientifique
1,3-Diallylimidazolium bromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1,3-diallylimidazolium bromide exerts its effects varies depending on the application:
Comparaison Avec Des Composés Similaires
1,3-Diallylimidazolium bromide can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium bromide: This compound has a longer alkyl chain, resulting in higher viscosity and lower conductivity compared to this compound.
1-Ethyl-3-methylimidazolium bromide: This compound has a shorter alkyl chain, leading to lower viscosity and higher conductivity.
1,3-Dimethylimidazolium bromide: This compound lacks the allyl groups, making it less reactive in polymerization reactions.
The unique presence of allyl groups in this compound allows for polymerization and the formation of polymeric ionic liquids, which is not possible with the other compounds listed .
Propriétés
Numéro CAS |
31483-71-3 |
|---|---|
Formule moléculaire |
C9H13BrN2 |
Poids moléculaire |
229.12 g/mol |
Nom IUPAC |
1,3-bis(prop-2-enyl)imidazol-1-ium;bromide |
InChI |
InChI=1S/C9H13N2.BrH/c1-3-5-10-7-8-11(9-10)6-4-2;/h3-4,7-9H,1-2,5-6H2;1H/q+1;/p-1 |
Clé InChI |
NOCMKEGYHBEGCN-UHFFFAOYSA-M |
SMILES canonique |
C=CCN1C=C[N+](=C1)CC=C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene](/img/structure/B12531819.png)
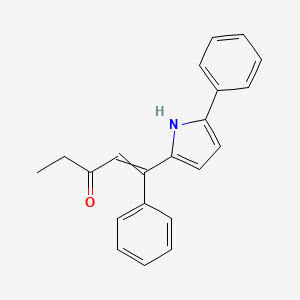
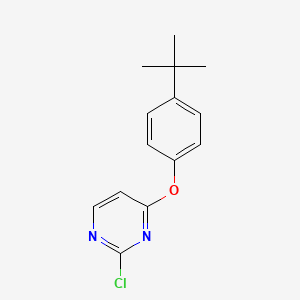
![2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B12531858.png)

![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
![2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12531871.png)
![N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea](/img/structure/B12531893.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-](/img/structure/B12531895.png)

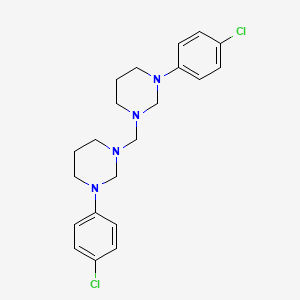
![Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12531907.png)
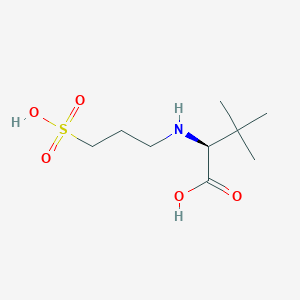
![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
